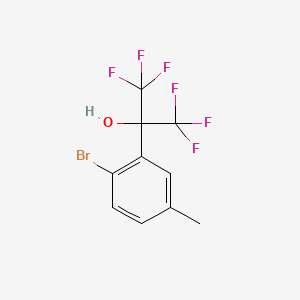

2-(2-Bromo-5-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

Description

2-(2-Bromo-5-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is a fluorinated aromatic alcohol characterized by a hexafluoroisopropyl alcohol (-OC(CF₃)₂) group attached to a bromo- and methyl-substituted benzene ring. The compound’s molecular formula is C₁₀H₇BrF₆O (calculated based on structural analogs in ), with a molecular weight of approximately 323.03 g/mol . Its structure combines the electron-withdrawing effects of fluorine and bromine, which influence its physicochemical properties and reactivity.

Properties

CAS No. |

71401-76-8 |

|---|---|

Molecular Formula |

C10H7BrF6O |

Molecular Weight |

337.06 g/mol |

IUPAC Name |

2-(2-bromo-5-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |

InChI |

InChI=1S/C10H7BrF6O/c1-5-2-3-7(11)6(4-5)8(18,9(12,13)14)10(15,16)17/h2-4,18H,1H3 |

InChI Key |

XTRBSPVVAAOFNE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)C(C(F)(F)F)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of N-bromosuccinimide (NBS) for bromination at the benzylic position, followed by a nucleophilic substitution reaction to introduce the hexafluoropropanol group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control can optimize the reaction conditions and improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-5-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the brominated aromatic ring to a more reduced state.

Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce various substituted aromatic compounds .

Scientific Research Applications

2-(2-Bromo-5-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-5-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol involves its interaction with molecular targets through its brominated aromatic ring and hexafluoropropanol group. These interactions can affect various biochemical pathways and molecular processes, leading to its observed effects .

Comparison with Similar Compounds

(a) 2-(2-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

(b) 2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

(c) 2-(5-Bromo-2-methylphenyl)propan-2-ol

- Molecular Formula : C₁₀H₁₃BrO

- Molecular Weight : 229.12 g/mol

- Key Differences: Replaces the hexafluoroisopropyl group with a non-fluorinated isopropyl alcohol. This drastically reduces hydrophobicity and increases hydrogen-bonding capacity, making it more suitable for aqueous-phase reactions .

Heterocyclic Analogs

(a) 2-(2-Bromo-1,3-thiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol

- Molecular Formula: C₆H₂BrF₆NOS

- Molecular Weight : 322.06 g/mol

- Key Differences : Replaces the benzene ring with a thiazole ring. The thiazole moiety introduces nitrogen and sulfur atoms, enhancing hydrogen-bond acceptor capacity and enabling coordination with metal catalysts .

- Bioactivity : Acts as a malonyl-CoA decarboxylase (MCD) inhibitor (IC₅₀ ~1 µM), reducing body weight and blood glucose in murine models of obesity and diabetes .

(b) 2-{2-[(1R)-1-[3-(Cyclopropyloxy)-4-(difluoromethoxy)phenyl]-2-(1-oxidopyridin-3-yl)ethyl]-1,3-thiazol-5-yl}-1,1,1,3,3,3-hexafluoropropan-2-ol

- Molecular Formula : C₂₃H₁₉F₈N₂O₄S

- Molecular Weight : 604.47 g/mol

- Key Differences: Incorporates a complex substituent chain on the thiazole ring.

Amino-Substituted Analogs

2-(2-Amino-5-tert-butylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

- Molecular Formula: C₁₃H₁₅F₆NO

- Molecular Weight : 315.25 g/mol

- Key Differences: Substitutes bromine with an amino group and adds a bulky tert-butyl substituent. The amino group increases polarity, while the tert-butyl group enhances lipophilicity, making it suitable for membrane-permeable drug candidates .

Physicochemical and Environmental Comparisons

Solubility and Stability

- Hexafluoroisopropyl Alcohol (HFIP) : The parent compound (1,1,1,3,3,3-hexafluoropropan-2-ol) is highly polar and miscible with water, but its derivatives like 2-(2-bromo-5-methylphenyl)-HFIP exhibit reduced aqueous solubility due to aromatic and halogen substituents .

Thermal and Chemical Stability

- Fluorinated aromatic alcohols generally exhibit higher thermal stability than non-fluorinated analogs due to strong C–F bonds. However, bromine substituents may introduce vulnerabilities to nucleophilic attack .

Biological Activity

2-(2-Bromo-5-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is an organofluorine compound with notable biological activity. Its unique structure, featuring a bromine atom and multiple fluorine substituents, contributes to its reactivity and potential therapeutic applications. This article presents a comprehensive review of the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H7BrF6O

- Molecular Weight : 337.06 g/mol

- CAS Number : 71401-76-8

- Physical State : Liquid at room temperature

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its cytotoxicity and potential therapeutic uses.

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. The mechanism of action appears to involve disruption of cellular processes through protein denaturation and interference with signaling pathways.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antibacterial and antifungal properties. Its efficacy has been tested against various Gram-positive and Gram-negative bacteria as well as fungal strains.

Study 1: Cytotoxic Effects on Cancer Cell Lines

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxicity of this compound on human cancer cell lines. The findings revealed an IC50 value of approximately 15 µM against breast cancer cells (MCF-7) and 20 µM against lung cancer cells (A549). The compound induced apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Caspase activation |

| A549 | 20 | Apoptosis induction |

Study 2: Antimicrobial Activity

In another investigation published in Antimicrobial Agents and Chemotherapy, the compound demonstrated significant antimicrobial activity. It was effective against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 32 µg/mL.

| Microorganism | MIC (µg/mL) |

|---|---|

| MRSA | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

The biological activity of this compound can be attributed to several mechanisms:

- Protein Denaturation : The fluorinated alcohol structure disrupts protein folding and stability.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells leading to apoptosis.

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in metabolic pathways critical for cell survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.